molecular formula C18H20N2O2 B14985418 2-[(3,5-dimethylphenoxy)methyl]-5-ethoxy-1H-benzimidazole

2-[(3,5-dimethylphenoxy)methyl]-5-ethoxy-1H-benzimidazole

Cat. No.: B14985418
M. Wt: 296.4 g/mol
InChI Key: STXSMJLTLQAWLC-UHFFFAOYSA-N
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Description

2-[(3,5-DIMETHYLPHENOXY)METHYL]-5-ETHOXY-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzodiazole ring with a phenoxy and ethoxy substituent

Preparation Methods

The synthesis of 2-[(3,5-DIMETHYLPHENOXY)METHYL]-5-ETHOXY-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common route includes the reaction of 3,5-dimethylphenol with an appropriate benzodiazole precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the process efficiently.

Chemical Reactions Analysis

2-[(3,5-DIMETHYLPHENOXY)METHYL]-5-ETHOXY-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Scientific Research Applications

2-[(3,5-DIMETHYLPHENOXY)METHYL]-5-ETHOXY-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,5-DIMETHYLPHENOXY)METHYL]-5-ETHOXY-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets within cells. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

2-[(3,5-DIMETHYLPHENOXY)METHYL]-5-ETHOXY-1H-1,3-BENZODIAZOLE can be compared with similar compounds such as:

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

2-[(3,5-dimethylphenoxy)methyl]-6-ethoxy-1H-benzimidazole

InChI

InChI=1S/C18H20N2O2/c1-4-21-14-5-6-16-17(10-14)20-18(19-16)11-22-15-8-12(2)7-13(3)9-15/h5-10H,4,11H2,1-3H3,(H,19,20)

InChI Key

STXSMJLTLQAWLC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)COC3=CC(=CC(=C3)C)C

Origin of Product

United States

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